molecular formula C9H4BrClN2 B11859991 8-Bromo-6-chloroindolizine-2-carbonitrile

8-Bromo-6-chloroindolizine-2-carbonitrile

Cat. No.: B11859991
M. Wt: 255.50 g/mol
InChI Key: BAKXEUSGDKRRIM-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroindolizine-2-carbonitrile is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals . This compound, with its unique bromine and chlorine substitutions, offers potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroindolizine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination and chlorination of indolizine derivatives. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-chloroindolizine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .

Scientific Research Applications

8-Bromo-6-chloroindolizine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-6-chloroindolizine-2-carbonitrile involves its interaction with various molecular targets. The bromine and chlorine substitutions can enhance its binding affinity to specific receptors or enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparison with Similar Compounds

  • 8-Bromo-6-chlorochromone
  • 6-Chloroindolizine-2-carbonitrile
  • 8-Bromoindolizine-2-carbonitrile

Comparison: 8-Bromo-6-chloroindolizine-2-carbonitrile is unique due to its specific bromine and chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced properties for specific applications, such as increased binding affinity or improved stability .

Properties

Molecular Formula

C9H4BrClN2

Molecular Weight

255.50 g/mol

IUPAC Name

8-bromo-6-chloroindolizine-2-carbonitrile

InChI

InChI=1S/C9H4BrClN2/c10-8-2-7(11)5-13-4-6(3-12)1-9(8)13/h1-2,4-5H

InChI Key

BAKXEUSGDKRRIM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=CN2C=C1C#N)Cl)Br

Origin of Product

United States

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